molecular formula C14H14FN5O2S B7663750 3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole

3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole

Cat. No.: B7663750
M. Wt: 335.36 g/mol
InChI Key: SAGVTVOIBDGRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole is a chemical compound that has been widely studied in the scientific community due to its potential application in the field of medicine. This compound belongs to the class of triazole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. These include the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole in lab experiments is its broad spectrum of activity. This compound has been found to exhibit activity against a wide range of microorganisms and has potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole. These include further investigation of its mechanism of action, optimization of its synthesis, and evaluation of its potential use in the treatment of various diseases. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of 3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole involves the reaction of 3-ethyl-4-methyl-1H-1,2,4-triazole-5-thiol with 3-fluorobenzyl bromide in the presence of a base. The resulting product is then treated with chlorosulfonic acid to form the final compound.

Scientific Research Applications

The potential applications of 3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole in scientific research are vast. This compound has been found to exhibit antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, such as diabetes and Alzheimer's disease.

Properties

IUPAC Name

3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O2S/c1-2-12-17-13(19-18-12)9-23(21,22)14-16-6-7-20(14)11-5-3-4-10(15)8-11/h3-8H,2,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGVTVOIBDGRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CS(=O)(=O)C2=NC=CN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.